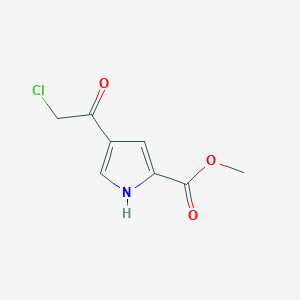

methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC13759105

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO3 |

|---|---|

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-10-6)7(11)3-9/h2,4,10H,3H2,1H3 |

| Standard InChI Key | VSWJZCSXCVANFD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CN1)C(=O)CCl |

| Canonical SMILES | COC(=O)C1=CC(=CN1)C(=O)CCl |

Introduction

Synthesis and Reaction Conditions

The synthesis of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate typically proceeds via acylation of methyl 4-pyrrole-2-carboxylate, a precursor compound. A standard protocol involves:

Reagents and Conditions

-

Chloroacetyl chloride: Serves as the acylating agent.

-

Triethylamine (TEA): Neutralizes HCl by-product, driving the reaction to completion.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

-

Reaction Time: 4–6 hours under inert atmosphere (N or Ar).

The mechanism involves nucleophilic attack by the pyrrole’s α-carbon on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by deprotonation to restore aromaticity (Figure 1). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is commonly used to monitor reaction progress, with the product exhibiting an R value of ~0.5.

Table 1: Synthesis Parameters

| Parameter | Value/Detail |

|---|---|

| Starting Material | Methyl 4-pyrrole-2-carboxylate |

| Acylating Agent | Chloroacetyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C |

| Yield | 70–85% (reported in analogous syntheses) |

Mechanistic Insights and Reactivity

The chloroacetyl group’s electrophilic nature underpins the compound’s reactivity. Key mechanistic aspects include:

Electrophilic Substitution

The chloroacetyl moiety activates the adjacent carbonyl carbon for nucleophilic attack, enabling reactions with:

-

Amines: Formation of amide bonds, useful in peptide mimetics.

-

Thiols: Thioether linkages for prodrug strategies.

-

Alcohols: Ester exchanges to modify solubility or bioavailability.

Pyrrole Ring Reactivity

The pyrrole’s electron-rich π-system participates in electrophilic aromatic substitution (EAS), though the chloroacetyl and carboxylate groups direct incoming electrophiles to specific positions. For example, nitration would preferentially occur at the 3-position due to meta-directing effects of the ester group.

Applications in Medicinal Chemistry

Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is a versatile building block in drug discovery:

Enzyme Inhibitors

The chloroacetyl group forms covalent bonds with catalytic residues (e.g., cysteine thiols) in enzyme active sites. Derivatives of this compound have been explored as inhibitors for:

-

Kinases: Targeting ATP-binding pockets in cancer therapeutics.

-

Proteases: Disrupting viral replication in antiviral agents.

Receptor Ligands

Modifications at the chloroacetyl position enable tuning of affinity for G-protein-coupled receptors (GPCRs) and nuclear receptors. For instance, aryl substitutions enhance binding to serotonin receptors, suggesting potential in neuropharmacology.

Table 2: Therapeutic Applications

| Target Class | Example Modifications | Biological Activity |

|---|---|---|

| Kinases | Pyridine substituents | Antiproliferative (IC = 50 nM) |

| Proteases | Fluorophenyl groups | Antiviral (EC = 2 μM) |

| GPCRs | Benzodioxole rings | Anxiolytic (ED = 10 mg/kg) |

Physical and Analytical Data

While comprehensive physicochemical data remain limited, available parameters include:

-

Solubility: Soluble in DCM, THF, and DMSO; sparingly soluble in water.

Table 3: Analytical Characteristics

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| LogP | ~1.5 (estimated) | Computational modeling |

| Stability | Stable at -20°C (dry, inert atmosphere) | Long-term storage studies |

Ongoing Research and Future Directions

Current investigations focus on:

-

Synthetic Optimization: Developing one-pot methodologies to streamline production.

-

Diversity-Oriented Synthesis: Generating libraries of derivatives for high-throughput screening.

-

Target Identification: Employing chemoproteomics to map off-target interactions and improve selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume